Diethyl 3-butenylphosphonate
Overview
Description
Diethyl 3-butenylphosphonate is a chemical compound that is part of the broader class of organophosphorus compounds. It is characterized by the presence of a diethyl phosphonate group attached to a butenyl chain. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of other phosphonate derivatives.
Synthesis Analysis
The synthesis of diethyl 3-butenylphosphonate and related compounds has been explored through various methods. One approach involves the reaction of alkylenecyclopropanes with diethyl phosphite, which, under the mediation of AIBN, produces diethyl-3,4-dihydro-2-naphthylphosphonates. In the absence of AIBN and in the presence of water, 3-butenyl ethyl phosphites are obtained . Another method includes the enzymatic esterification of diethyl (3-hydroxy-1-butenyl) phosphonate, leading to the preparation of enantiomerically enriched diethyl (3-acetoxy-1-butenyl) phosphonate .
Molecular Structure Analysis
The molecular structure of diethyl 3-butenylphosphonate derivatives can be complex, with variations in substituents affecting the geometry and electronic properties of the molecule. For instance, the crystal structure of diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate has been determined, revealing a dihedral angle between the phenyl group and the isoxazoline ring, indicating the influence of substituents on the overall molecular conformation .
Chemical Reactions Analysis
Diethyl 3-butenylphosphonate can undergo various chemical reactions, leading to a range of products. For example, novel diethyl 1-(isothiocyano)alkylphosphonates have been synthesized from diethyl 1-azidoalkylphosphonates through a one-pot reaction involving triphenylphosphine and carbon disulfide . These compounds have been used in further syntheses, demonstrating the versatility of diethyl 3-butenylphosphonate derivatives in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl 3-butenylphosphonate derivatives are influenced by their molecular structure. For instance, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate has been characterized by various spectroscopic methods, and its thermodynamic properties have been studied using DFT calculations and thermogravimetric analysis . The electronic properties, such as HOMO-LUMO gap and Fukui analysis, provide insights into the chemical behavior of these compounds. Additionally, the corrosion inhibition properties of certain diethyl phosphonate derivatives have been investigated, showing their potential as corrosion inhibitors for carbon steel in acidic media .
Scientific Research Applications
Corrosion Inhibition
Diethyl 3-butenylphosphonate derivatives have been studied for their application in corrosion inhibition. For instance, diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, a related compound, demonstrated significant inhibition efficiency for mild steel corrosion in hydrochloric acid, useful in industrial pickling processes. The study combined experimental methods and theoretical approaches, including weight loss measurements, potentiodynamic polarization, scanning electron microscopy, and quantum chemical calculations (Gupta et al., 2017).
Synthesis of Novel Compounds
Diethyl 3-butenylphosphonate is used as a starting material in the synthesis of various novel compounds. For instance, its application in the synthesis of alpha-halogenated analogues of 3-(acetylhydroxyamino)propylphosphonic acid demonstrated potential antimalarial effects in vitro and in vivo, suggesting its role in pharmaceutical research (Verbrugghen et al., 2010).
Organic Synthesis and Polymerization
In organic chemistry, diethyl 3-butenylphosphonate is utilized in various synthesis reactions. It is involved in the preparation and use in the synthesis of alkynes, as demonstrated in the preparation of (4-methoxyphenyl)ethyne (Marinetti & Savignac, 2003). Moreover, its derivatives have been explored in the synthesis of poly(vinylphosphonate)s via group transfer polymerization, indicating its potential in the development of high-molecular-weight polymers (Salzinger et al., 2011).
Chemical Structure Analysis
Diethyl 3-butenylphosphonate's structure has been analyzed for its potential in various applications. For example, studies on diethyl (1-hydroxy-2-butynyl)phosphonate, a related compound, revealed insights into its intermolecular and intramolecular hydrogen bonding, indicating its relevance in structural chemistry (Sanders et al., 1996).
Biomedical Research
The compound and its analogues have been explored for their biomedical applications. For instance, asymmetric synthesis of diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate, a derivative, highlights its potential in pharmaceutical chemistry (Smith et al., 2003).
Safety And Hazards
properties
IUPAC Name |
4-diethoxyphosphorylbut-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4H,1,5-8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDGAPYPOAQVLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC=C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451247 | |
Record name | Diethyl 3-butenylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-butenylphosphonate | |
CAS RN |
15916-48-0 | |
Record name | Diethyl 3-butenylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 3-butenylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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